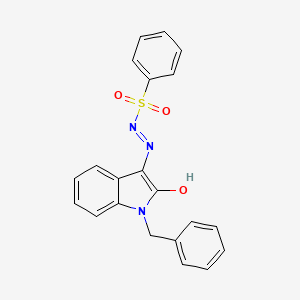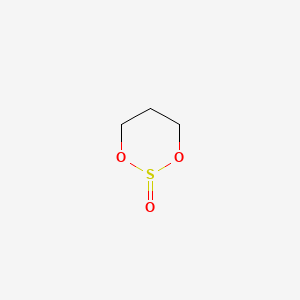
1,3,2-ジオキサチアン 2-オキシド
説明
1,3,2-Dioxathiane 2-oxide is a chemical compound used in various applications. It is used as a high-temperature additive for electrolytes in Lithium-ion batteries, improving the decomposition resistance of the electrolyte . It can also undergo biocatalyzed transformation to diols by Rhodococcus sp .
Molecular Structure Analysis
The molecular formula of 1,3,2-Dioxathiane 2-oxide is C3H6O3S, and its molecular weight is 122.14 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
1,3,2-Dioxathiane 2-oxide is a clear liquid that is colorless to almost colorless . It has a melting point of -14 °C and a boiling point of 187.5±9.0 °C at 760 mmHg . The density is 1.5±0.1 g/cm3 .
科学的研究の応用
有機合成中間体
1,3,2-ジオキサチアン 2-オキシドは、有機合成における重要な中間体です . その独自の構造と特性により、様々な化学反応において重要な役割を果たします .
リチウムイオン電池
この化合物は、リチウムイオン電池の性能と寿命を大幅に向上させます . リチウムイオン電池の電解質の高温添加剤として使用され 、分解抵抗性を向上させます .
マイクロリアクター合成
マイクロリアクターでの1,3,2-ジオキサチアン 2-オキシドの合成は、広く研究されてきました . マイクロリアクターにおけるマイクロスケールでの流体の効率的な分散と混合は、この化合物を合成するのに理想的な環境を提供します .
合成における熱管理
1,3,2-ジオキサチアン 2-オキシドの合成プロセスでは、大量の熱が放出され、加水分解が起こります . 従来のバッチ式反応器の熱交換効率が低いため、製品収率が低下し、安全上の問題が発生します . そのため、その合成における熱管理の改善は、重要な研究分野です .
触媒濃度研究
触媒濃度が1,3,2-ジオキサチアン 2-オキシドへの転化率と選択性に及ぼす影響を調査する研究が行われました . この研究は、その合成のための最適なプロセス条件を決定するのに役立ちます .
反応速度論研究
1,3,2-ジオキサチアン 2-オキシドの合成速度論データが測定され、反応の活性化エネルギーと頻度因子を得ました . これらの研究は、マイクロリアクターにおけるこの化合物の合成と応用の基礎を築きます .
Safety and Hazards
1,3,2-Dioxathiane 2-oxide may cause skin irritation, serious eye damage, and an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to ensure adequate ventilation . Personal protective equipment should be worn, and all sources of ignition should be removed .
特性
IUPAC Name |
1,3,2-dioxathiane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOURZMYQPMDBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194585 | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4176-55-0 | |
| Record name | 1,3,2-Dioxathiane, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylene sulfite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxathiane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-dioxathiane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Propylene sulfite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AT4ZWH29Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical structural features of 1,3,2-Dioxathiane 2-oxide derivatives?
A1: 1,3,2-Dioxathiane 2-oxides are six-membered heterocyclic compounds containing a sulfur atom bonded to two oxygen atoms within the ring. The sulfur atom also carries a double-bonded oxygen atom (S=O) oriented either axially or equatorially. Studies using X-ray diffraction have shown that these compounds can adopt various conformations, including chair, twist-chair, and boat forms. The preferred conformation is influenced by the substituents on the ring. [, , ]
Q2: How do substituents influence the conformation of 1,3,2-Dioxathiane 2-oxides?
A2: Research indicates that bulky substituents, like tert-butyl groups, can significantly influence the conformation of the 1,3,2-Dioxathiane 2-oxide ring. For example, in trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide, the bulky tert-butyl groups significantly affect the C(4)-C(6) region of the ring. [] Similarly, in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide, the tert-butyl groups adopt pseudoequatorial positions. [] The position and size of substituents can impact the overall geometry and potentially influence the reactivity of the molecule.
Q3: Can you provide an example of how 1,3,2-Dioxathiane 2-oxides have been synthesized?
A3: One synthetic route to 1,3,2-Dioxathiane 2-oxides involves the reaction of a 1,3-diol with thionyl chloride (SOCl2). For example, trans,trans-4,6-di-tert-butyl-trans-5-methyl-1,3,2-dioxathiane 2-oxide and cis,cis-4,6-di-tert-butyl-cis-5-methyl-1,3,2-dioxathiane 2-oxide were synthesized by cyclization of the corresponding diastereoisomeric diols with thionyl chloride. [] This reaction forms the six-membered ring and introduces the sulfur atom.
Q4: Have 1,3,2-Dioxathiane 2-oxides been explored for any specific applications?
A4: Yes, 1,3,2-Dioxathiane 2-oxide derivatives have shown potential in lithium-ion battery electrolytes. [] A specific example is the use of 1,3,2-Dioxathiane 2-oxide as an additive in an electrolyte formulation containing ethylene carbonate, dimethyl carbonate, ethyl methyl carbonate, lithium hexafluorophosphate, lithium tetrafluoroborate, lithium bis(oxalate)borate, and vinylene carbonate. This formulation aimed to improve the rate discharge characteristics of lithium-ion batteries by potentially enhancing the formation of a stable passivation layer on the electrode surface. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




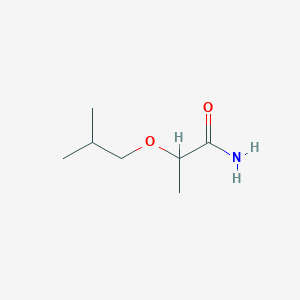


![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
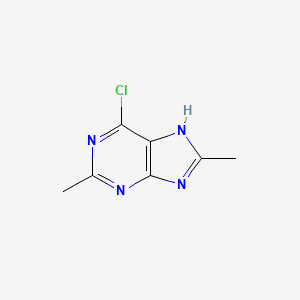
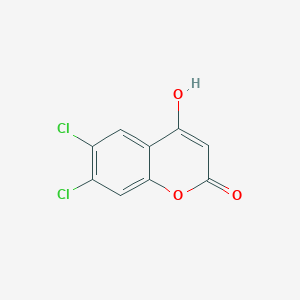
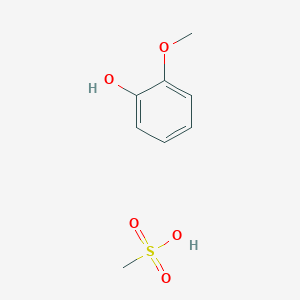
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)



